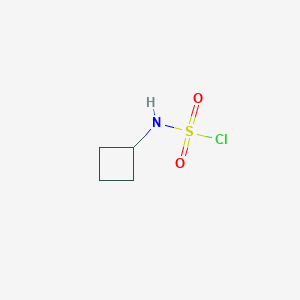

N-cyclobutylsulfamoyl chloride

Description

N-Cyclobutylsulfamoyl chloride (CAS: 1411944-92-7) is a sulfamoyl chloride derivative with the molecular formula C₅H₁₀ClNO₂S . Its structure comprises a cyclobutyl group bonded to a sulfamoyl chloride moiety (–SO₂Cl). This compound is synthesized via the reaction of cyclobutylamine with methylsulfonyl chloride under controlled conditions, yielding a versatile intermediate for organic synthesis and pharmaceutical development . Key applications include:

- Organic Synthesis: Acts as an electrophilic reagent for introducing sulfonamide groups.

- Pharmaceuticals: Used in designing enzyme inhibitors and receptor modulators due to its balanced steric and electronic properties.

Properties

IUPAC Name |

N-cyclobutylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKENMVPSUFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylsulfamoyl chloride typically involves the reaction of cyclobutylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine+Chlorosulfonic acid→N-cyclobutylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted sulfamides.

Hydrolysis: In the presence of water, it can hydrolyze to form cyclobutylamine and sulfur dioxide.

Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

Water: For hydrolysis reactions.

Oxidizing and Reducing Agents: Depending on the desired reaction pathway.

Major Products:

Substituted Sulfamides: Formed from substitution reactions.

Cyclobutylamine and Sulfur Dioxide: Formed from hydrolysis.

Scientific Research Applications

N-cyclobutylsulfamoyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce the sulfamoyl chloride functional group into molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclobutylsulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins or enzymes, leading to potential biological effects.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Stability and Practical Considerations

- Thermal Stability : Cyclobutyl derivatives demonstrate superior thermal stability compared to cyclopropyl analogs, which are prone to radical rearrangements .

- Hydrolytic Stability : Hydrolysis rates vary significantly. For example, N,N-dimethylsulfamoyl chloride has a hydrolysis half-life of ~24 hours at 25°C/60% RH, while cyclobutyl analogs may exhibit slower degradation due to steric protection of the sulfonyl chloride group .

- Commercial Availability : this compound is readily available (e.g., Sigma-Aldrich), whereas niche derivatives like N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride are less accessible .

Industrial Relevance

- Agrochemicals : Sulfamoyl chlorides with bulky substituents (e.g., cyclopentyl) are intermediates in herbicide synthesis .

- Dyes and Polymers : Aromatic derivatives are utilized in sulfonated polymer production .

Q & A

Q. What are the standard synthetic pathways for preparing N-cyclobutylsulfamoyl chloride, and what reagents are critical for its formation?

- Methodological Answer : this compound is typically synthesized via sulfamoylation of cyclobutylamine using sulfonyl chlorides or chlorosulfonic acid derivatives. A common approach involves reacting cyclobutylamine with sulfuryl chloride (SO₂Cl₂) under controlled conditions (0–5°C, inert atmosphere) to prevent side reactions. Purification is achieved through vacuum distillation or recrystallization using non-polar solvents. Key parameters include stoichiometric ratios, reaction time, and temperature control to avoid decomposition. Structural validation requires NMR (¹H/¹³C) and FT-IR spectroscopy to confirm sulfonamide bond formation and cyclobutyl group integrity .

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

| Technique | Key Parameters | Purpose | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ), coupling constants | Confirm cyclobutyl ring geometry and sulfamoyl group connectivity | |

| FT-IR | Peaks at 1370 cm⁻¹ (S=O), 1160 cm⁻¹ (S–N) | Validate sulfonamide functionalization | |

| Mass Spectrometry | Molecular ion (M⁺), fragmentation patterns | Verify molecular weight and purity | |

| Consistent use of high-purity solvents and internal standards (e.g., TMS for NMR) is critical. Cross-referencing with computational data (e.g., InChIKey: SSINZHMPWHVPHC-UHFFFAOYSA-N) ensures accuracy . |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity and potential toxicity, handle the compound in a fume hood with PPE (gloves, lab coat, goggles). Use inert gas lines during synthesis to mitigate hydrolysis. Storage requires airtight containers under nitrogen at –20°C. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols. Safety documentation must align with institutional guidelines for sulfonyl chlorides, emphasizing acute toxicity and corrosivity risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodological Answer : Employ a Design of Experiments (DoE) approach to test variables:

- Temperature : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics.

- Solvent : Dichloromethane or THF minimizes byproduct formation.

- Catalyst : Lewis acids (e.g., AlCl₃) may accelerate sulfamoylation.

Statistical tools (ANOVA, response surface methodology) identify optimal parameters. Post-reaction quenching with ice-water and rapid phase separation enhances purity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

- Replication : Repeat experiments under identical conditions.

- Cross-validation : Compare with computational spectra (DFT or molecular dynamics simulations).

- Alternative techniques : Use X-ray crystallography (if crystalline) or high-resolution MS for unambiguous confirmation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Software like Gaussian or ORCA, paired with PubChem structural data (InChIKey: SSINZHMPWHVPHC), validates computational models against experimental results .

Q. How to design experiments assessing the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC or conductivity measurements. Kinetic studies (Arrhenius plots) determine activation energy. Control humidity and temperature (e.g., 25°C vs. 40°C) to simulate real-world stability. Data analysis requires non-linear regression to fit pseudo-first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.